molecular formula C10H11NO4 B14411002 Dimethyl 6-methylpyridine-2,4-dicarboxylate CAS No. 80721-35-3

Dimethyl 6-methylpyridine-2,4-dicarboxylate

Cat. No.: B14411002
CAS No.: 80721-35-3
M. Wt: 209.20 g/mol
InChI Key: UVGLQKCAFWWUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 6-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two ester groups at the 2 and 4 positions and a methyl group at the 6 position of the pyridine ring. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 6-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common method involves the esterification of 6-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are 6-methylpyridine-2,4-dicarboxylic acid.

    Reduction: The major products are 6-methylpyridine-2,4-dimethanol.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

Dimethyl 6-methylpyridine-2,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 6-methylpyridine-2,4-dicarboxylate depends on its specific application. In chemical reactions, the ester groups can undergo hydrolysis or transesterification, while the pyridine ring can participate in coordination with metal ions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: Similar structure but with ester groups at the 2 and 6 positions.

    Dimethyl 4-chloropyridine-2,6-dicarboxylate: Contains a chlorine substituent at the 4 position.

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Contains ethyl ester groups and methyl groups at different positions.

Uniqueness

Dimethyl 6-methylpyridine-2,4-dicarboxylate is unique due to the specific positioning of its ester and methyl groups, which influence its reactivity and interactions in chemical and biological systems. This distinct structure allows for unique applications and properties compared to its analogs.

Properties

CAS No.

80721-35-3

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

dimethyl 6-methylpyridine-2,4-dicarboxylate

InChI

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)5-8(11-6)10(13)15-3/h4-5H,1-3H3

InChI Key

UVGLQKCAFWWUPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.